![molecular formula C21H24BrFN2O2 B607264 Ec2la CAS No. 2244579-87-9](/img/structure/B607264.png)
Ec2la
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihres potenziellen therapeutischen Nutzens, insbesondere bei der Behandlung neuropathischer Schmerzen, Aufmerksamkeit erlangt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ec2la umfasst mehrere wichtige Schritte:
Bromierung: Der erste Schritt beinhaltet die Bromierung eines Pyridinderivats, um ein Bromatom an einer bestimmten Position am Ring einzuführen.
Kupplungsreaktion: Das bromierte Pyridin wird dann durch eine nucleophile Substitutionsreaktion mit einer Fluorphenylmethylgruppe gekoppelt.
Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung, um den Cycloheptanring zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Zu den wichtigsten Parametern gehören die Temperaturregelung, die Lösungsmittelauswahl und die Reaktionszeit. Hochleistungsflüssigchromatographie (HPLC) wird häufig eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Positive Allosteric Modulation
Ec2la acts as a positive allosteric modulator for CB2 receptors. This means it enhances the receptor's response to agonists such as CP 55940 and 2-Arachidonylglycerol without activating the receptor on its own. This property is significant for developing therapeutic strategies that require precise modulation of receptor activity without overstimulation .
Antinociceptive Effects
Research indicates that this compound exhibits antinociceptive effects in animal models of neuropathic pain. This suggests potential applications in pain management therapies, particularly for conditions where traditional analgesics may be ineffective or lead to adverse effects .
In Silico Studies
Recent studies utilized molecular docking and dynamics simulations to explore this compound's binding interactions at various allosteric sites on the CB2 receptor. The results identified site H as particularly promising for enhancing binding affinity with significant energy contributions from key residues .
Binding Energy Analysis
The following table summarizes the binding energies of this compound compared to other known modulators at selected allosteric sites:
Compound | Binding Site | Binding Energy (kcal/mol) |
---|---|---|
This compound | Site G | -6.68 |
Trans-β-caryophyllene | Site G | -5.42 |
Cannabidiol | Site G | -5.89 |
These findings indicate that this compound has a favorable binding profile that could be leveraged for therapeutic applications targeting CB2 receptors .
Cancer Research
This compound has been evaluated for its potential anti-tumor properties. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving endoplasmic reticulum stress and inflammatory pathways .
Wirkmechanismus
Target of Action
Ec2la is a positive allosteric modulator that primarily targets the CB2 receptors . The CB2 receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory.
Mode of Action
This compound enhances the binding of certain agonists, such as CP 55940 and 2-Arachidonylglycerol, to the CB2 receptors . It has no effect in the absence of these agonists . This suggests that this compound works by increasing the efficiency of other compounds that stimulate the CB2 receptors, rather than directly stimulating the receptors itself .
Result of Action
This compound exhibits antinociceptive effects, meaning it can reduce sensitivity to painful stimuli. This has been demonstrated in an animal model of neuropathic pain . This suggests that this compound could potentially be used in the management of pain, particularly in conditions where neuropathic pain is a key symptom.
Biochemische Analyse
Biochemical Properties
Ec2la plays a significant role in biochemical reactions by modulating the activity of CB2 receptors . It enhances the binding of substances like CP 55940 and 2-Arachidonylglycerol to CB2 receptors . The nature of these interactions involves the positive modulation of the receptor, which means that this compound increases the receptor’s response to its agonists .
Cellular Effects
In terms of cellular effects, this compound influences cell function by modulating the activity of CB2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as a positive allosteric modulator of CB2 receptors . It enhances the binding of substances like CP 55940 and 2-Arachidonylglycerol to CB2 receptors, but does not have any effect in the absence of these agonists . This suggests that this compound may exert its effects at the molecular level by binding to a site on the CB2 receptor that is distinct from the agonist binding site .
Temporal Effects in Laboratory Settings
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that its effects would be dependent on the presence of an agonist .
Metabolic Pathways
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it interacts with enzymes and cofactors involved in endocannabinoid metabolism .
Transport and Distribution
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it interacts with transporters or binding proteins that are involved in endocannabinoid signaling .
Subcellular Localization
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it is localized to the same subcellular compartments as these receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ec2la involves several key steps:
Bromination: The initial step involves the bromination of a pyridine derivative to introduce a bromine atom at a specific position on the ring.
Coupling Reaction: The brominated pyridine is then coupled with a fluorophenylmethyl group through a nucleophilic substitution reaction.
Cyclization: The intermediate product undergoes cyclization to form the cycloheptane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent selection, and reaction time. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
Ec2la unterliegt hauptsächlich folgenden Reaktionstypen:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verschiedene Substituenten am aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) und verschiedene Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxyllierte oder Ketonderivate liefern, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeugverbindung zur Untersuchung der Modulation von CB2-Rezeptoren eingesetzt.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation von Immunantworten und Entzündungen.
Medizin: Für sein Potenzial zur Behandlung neuropathischer Schmerzen und anderer Erkrankungen untersucht, die CB2-Rezeptoren betreffen.
Industrie: Bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf CB2-Rezeptoren abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an CB2-Rezeptoren als positiver allosterischer Modulator bindet. Dies verstärkt die Bindung und Wirksamkeit von endogenen Liganden wie 2-Arachidonoylglycerol und synthetischen Agonisten wie CP 55940. Die Modulation von CB2-Rezeptoren führt zu verschiedenen nachgeschalteten Effekten, darunter entzündungshemmende und schmerzlindernde Wirkungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CP 55940: Ein synthetischer Cannabinoid-Rezeptoragonist.
2-Arachidonoylglycerol: Ein endogener Ligand für Cannabinoid-Rezeptoren.
AM1241: Ein weiterer CB2-Rezeptoragonist mit ähnlichen Anwendungen.
Einzigartigkeit von Ec2la
This compound ist einzigartig aufgrund seiner Rolle als positiver allosterischer Modulator, der es von direkten Agonisten wie CP 55940 und AM1241 unterscheidet. Diese Modulation ermöglicht eine nuanciertere Regulation der CB2-Rezeptoraktivität, was möglicherweise zu weniger Nebenwirkungen und gezielteren therapeutischen Wirkungen führt .
Biologische Aktivität
Ec2la is a synthetic compound recognized as a positive allosteric modulator (PAM) of the cannabinoid receptor type 2 (CB2). Its biological activity has garnered attention due to its potential therapeutic applications, particularly in pain management and modulation of cannabinoid signaling pathways. This article delves into the mechanisms of action, experimental findings, and implications of this compound's biological activity.
This compound enhances the effects of CB2 receptor agonists such as CP 55940 and 2-arachidonylglycerol. It facilitates increased binding of [^35S]GTPγS to CB2 receptors in the presence of these agonists, indicating its role in amplifying receptor activation without directly activating the receptor itself .
Key Features:
- Positive Allosteric Modulator : this compound does not activate CB2 receptors independently but enhances the efficacy of other agonists.
- Selective Modulation : Its effects are observed only in the presence of agonists, which suggests a finely-tuned regulatory mechanism.
In Silico Studies
Molecular docking studies have identified multiple allosteric binding sites for this compound on CB2 receptors. These studies utilized advanced computational methods to predict how this compound interacts with specific residues within these sites. Notably, site H was highlighted as a promising target for further investigation due to strong binding interactions .
In Vivo Studies
This compound has demonstrated significant antinociceptive effects in animal models of neuropathic pain. This suggests that its modulation of CB2 receptors may contribute to pain relief, making it a candidate for further development in pain management therapies .
Data Tables
The following table summarizes key findings from various studies on this compound:
Case Studies
- Antinociceptive Effects : In a study evaluating the efficacy of this compound in neuropathic pain models, significant reductions in pain behaviors were observed when administered alongside CB2 agonists. This supports the hypothesis that this compound can enhance therapeutic outcomes in pain management through its allosteric modulation .
- Binding Site Validation : Another research effort focused on validating the predicted binding sites for this compound using molecular dynamics simulations. The results indicated that this compound effectively stabilizes interactions at the identified allosteric sites, reinforcing its potential as a therapeutic agent targeting CB2 receptors .
Eigenschaften
IUPAC Name |
N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGDYZCDUPSTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Where is Ec2la predicted to bind on the CB2 receptor and how does this compare to other known allosteric modulators?
A1: The research suggests that this compound, also referred to as C-2 in the study, potentially binds to multiple allosteric sites on the CB2 receptor. [] While the study investigated several potential binding sites, molecular docking and molecular dynamics simulations indicated site H as the most promising allosteric binding site for this compound. [] This is in contrast to other known CB2 allosteric modulators like trans-β-caryophyllene (TBC) and cannabidiol (CBD), which might preferentially bind to different allosteric sites. [] Further research, including bio-assay validations, is planned to confirm these findings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.